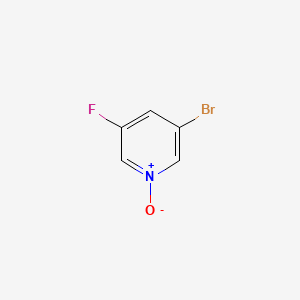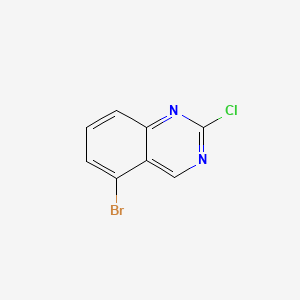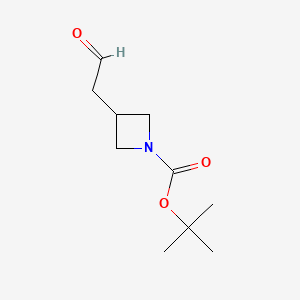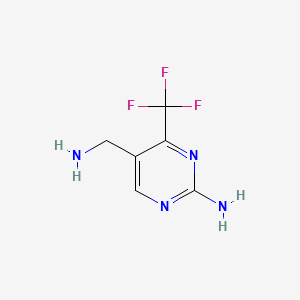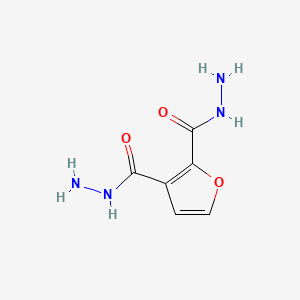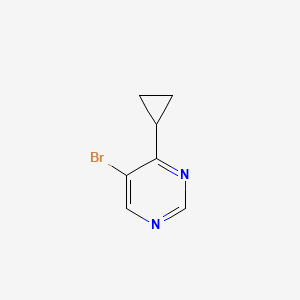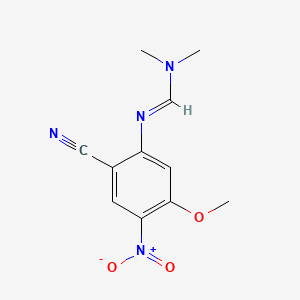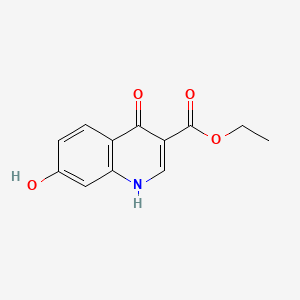
Ethyl 4,7-dihydroxyquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,7-dihydroxyquinoline-3-carboxylate is a quinoline derivative known for its interesting chemical properties and potential applications in various fields This compound is characterized by the presence of hydroxyl groups at positions 4 and 7 on the quinoline ring, as well as an ethyl ester group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,7-dihydroxyquinoline-3-carboxylate typically involves the reaction of appropriate quinoline precursors with ethyl chloroformate under controlled conditions. One common method involves the use of 4,7-dihydroxyquinoline as the starting material, which is then reacted with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.
化学反応の分析
Types of Reactions
Ethyl 4,7-dihydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 4 and 7 can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The ester group at position 3 can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Hydrolysis can be carried out using aqueous acid or base, while nucleophilic substitution may involve reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Carboxylic acids or substituted quinoline derivatives.
科学的研究の応用
Ethyl 4,7-dihydroxyquinoline-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 4,7-dihydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Ethyl 4,7-dihydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
4-Hydroxyquinoline: Lacks the ester group and has different reactivity and applications.
7-Hydroxyquinoline: Similar to 4-hydroxyquinoline but with the hydroxyl group at a different position.
Quinoline-3-carboxylate: Lacks the hydroxyl groups, resulting in different chemical properties and uses.
The presence of both hydroxyl groups and the ester functionality in this compound makes it unique and versatile for various applications in research and industry.
特性
IUPAC Name |
ethyl 7-hydroxy-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)9-6-13-10-5-7(14)3-4-8(10)11(9)15/h3-6,14H,2H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUZKLSNPUDHBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743330 |
Source


|
| Record name | Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104047-30-5 |
Source


|
| Record name | Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
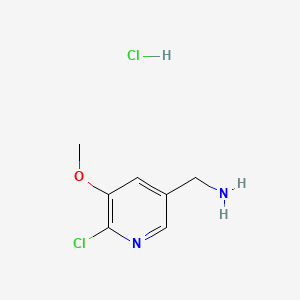
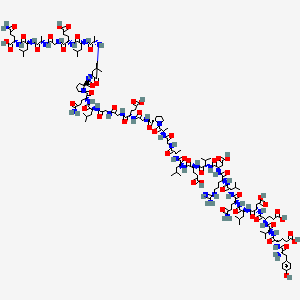
![1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B597492.png)
